Cas no 62882-04-6 (2-P-Tolyloxazole)

2-P-Tolyloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a p-tolyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its aromatic oxazole core contributes to stability and reactivity, while the p-tolyl group enhances lipophilicity, facilitating applications in medicinal chemistry and material science. The compound is particularly useful in the development of agrochemicals, fluorescent dyes, and bioactive molecules due to its modular reactivity and compatibility with cross-coupling reactions. High purity grades are available to ensure reproducibility in research and industrial applications.
2-P-Tolyloxazole structure
2-P-Tolyloxazole structure
Product name:2-P-Tolyloxazole
CAS No:62882-04-6
MF:C10H9NO
MW:159.184562444687
MDL:MFCD15527550
CID:1647744
PubChem ID:12371753

2-P-Tolyloxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylphenyl)-1,3-oxazole
    • Oxazole, 2-(4-methylphenyl)
    • SureCN3031252
    • 2-(4-methylphenyl)oxazole
    • 2-P-TOLYLOXAZOLE
    • 2-(p-tolyl)oxazole
    • A914768
    • MFCD15527550
    • AM20040902
    • AS-38570
    • SCHEMBL3031252
    • CS-0172132
    • AKOS022358144
    • WHELBNUVILHIHT-UHFFFAOYSA-N
    • 62882-04-6
    • DTXSID60494880
    • 2-P-Tolyloxazole
    • MDL: MFCD15527550
    • Inchi: InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3
    • InChI Key: WHELBNUVILHIHT-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=NC=CO2

Computed Properties

  • Exact Mass: 159.06847
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.082
  • Boiling Point: 261 ºC
  • Flash Point: 103 ºC
  • PSA: 26.03

2-P-Tolyloxazole Security Information

2-P-Tolyloxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM133027-1g
2-(p-tolyl)oxazole
62882-04-6 95%
1g
$*** 2023-05-30
AstaTech
67113-0.1/G
2-P-TOLYLOXAZOLE
62882-04-6 97%
0.1g
$149 2023-09-16
Chemenu
CM133027-1g
2-(p-tolyl)oxazole
62882-04-6 95%
1g
$306 2021-08-05
TRC
A886340-50mg
2-P-Tolyloxazole
62882-04-6
50mg
$ 115.00 2022-06-07
AstaTech
67113-1/G
2-P-TOLYLOXAZOLE
62882-04-6 97%
1g
$579 2023-09-16
abcr
AB307461-1g
2-p-Tolyloxazole, 97%; .
62882-04-6 97%
1g
€985.60 2025-02-20
abcr
AB307461-250mg
2-p-Tolyloxazole, 97%; .
62882-04-6 97%
250mg
€438.70 2025-02-20
abcr
AB307461-100mg
2-p-Tolyloxazole, 97%; .
62882-04-6 97%
100mg
€293.20 2025-02-20
Ambeed
A420653-1g
2-(p-Tolyl)oxazole
62882-04-6 97%
1g
$490.0 2024-04-18
A2B Chem LLC
AH07053-100mg
2-(4-methylphenyl)-1,3-oxazole
62882-04-6 97%
100mg
$174.00 2024-04-19

2-P-Tolyloxazole Related Literature

Additional information on 2-P-Tolyloxazole

2-P-Tolyloxazole (CAS No. 62882-04-6): An Overview of Its Properties, Applications, and Recent Research Advances

2-P-Tolyloxazole (CAS No. 62882-04-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with a methyl group and an oxazole ring. The combination of these functional groups imparts 2-P-Tolyloxazole with a range of interesting properties that make it valuable for various applications.

The chemical formula of 2-P-Tolyloxazole is C9H9N3O, and it has a molecular weight of 167.18 g/mol. The compound is typically obtained through the reaction of 4-methylphenylglyoxal with urea or thiourea, followed by cyclization and oxidation steps. This synthetic route has been well-documented in the literature and is widely used in both academic and industrial settings.

2-P-Tolyloxazole exhibits excellent thermal stability and solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). These properties make it suitable for use in a variety of chemical reactions and processes. Additionally, the compound's ability to form stable complexes with metal ions has led to its application in coordination chemistry and catalysis.

In the realm of biological research, 2-P-Tolyloxazole has shown promise as a potential therapeutic agent. Recent studies have demonstrated its ability to inhibit the activity of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-P-Tolyloxazole derivatives exhibit potent inhibitory effects on human phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Beyond its enzymatic inhibition properties, 2-P-Tolyloxazole has also been investigated for its potential as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of 2-P-Tolyloxazole display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding opens up new avenues for the development of novel antibiotics to combat multidrug-resistant bacterial infections.

The pharmacological profile of 2-P-Tolyloxazole has also been explored in preclinical studies. Animal models have shown that the compound possesses good oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further drug development. Additionally, preliminary toxicity studies indicate that 2-P-Tolyloxazole is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In the context of material science, 2-P-Tolyloxazole has found applications in the synthesis of advanced functional materials. Its ability to form stable polymers and copolymers has led to its use in the development of luminescent materials for optoelectronic devices. A recent study published in Advanced Materials reported that polymers containing 2-P-Tolyloxazole units exhibit excellent photoluminescence properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

The environmental impact of 2-P-Tolyloxazole is another area of active research. Studies have shown that the compound is biodegradable under aerobic conditions and does not persist in the environment. This characteristic makes it an attractive option for green chemistry applications where environmental sustainability is a key consideration.

In conclusion, 2-P-Tolyloxazole (CAS No. 62882-04-6) is a multifaceted compound with a wide range of applications in chemistry, biology, pharmaceuticals, and materials science. Its unique molecular structure confers it with valuable properties that have been leveraged in various research areas. Ongoing studies continue to uncover new potential uses for this compound, further solidifying its importance in scientific and industrial contexts.

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Amadis Chemical Company Limited
(CAS:62882-04-6)2-P-Tolyloxazole
A914768
Purity:99%
Quantity:1g
Price ($):441.0